molecular formula C10H6F4O2 B1336905 3-Fluoro-5-(trifluoromethyl)cinnamic acid CAS No. 575469-96-4

3-Fluoro-5-(trifluoromethyl)cinnamic acid

Cat. No. B1336905
M. Wt: 234.15 g/mol
InChI Key: BALLIUNVQMPIFI-OWOJBTEDSA-N
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Description

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, which is a key compound in various synthetic and medicinal chemistry applications. Cinnamic acids and their derivatives are known for their diverse biological activities, including anticancer properties . The trifluoromethyl group in particular is a valuable moiety in medicinal chemistry due to its ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of trifluoromethylated cinnamic acid derivatives can be achieved through different methods. One approach involves the I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids using sodium trifluoromethanesulfinate in aqueous media, providing a safe and convenient access to these compounds . Another method includes the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide, leading to highly functionalized CF3-1,2,3-triazoles . Additionally, the treatment of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide in different solvents can yield isomerically pure cinnamic acid derivatives . A novel approach for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has also been reported, using boron tribromide as a reagent .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trifluoromethyl)cinnamic acid is characterized by the presence of a phenyl ring with a trifluoromethyl group at the 5-position and a fluoro group at the 3-position, connected to an acrylic acid functionality. The presence of fluorine atoms significantly affects the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Cinnamic acid derivatives can undergo various chemical reactions due to the presence of reactive sites such as the phenyl ring, the α,β-unsaturation, and the carboxylic acid functionality . The introduction of fluorine atoms can alter the reactivity patterns of these compounds, potentially leading to selective reactions that are useful in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)cinnamic acid are influenced by the presence of the trifluoromethyl and fluoro substituents. These groups are known to increase the lipophilicity and metabolic stability of the molecules they are attached to, which can be advantageous in drug design . The electrochemical fluorination of methyl cinnamates has been studied, showing that the substituents on the phenyl ring can greatly influence the chemo- and regioselectivity of fluorination .

Scientific Research Applications

  • Synthesis of Cinacalcet

    • Application Summary : “3-Fluoro-5-(trifluoromethyl)cinnamic acid” is used in the synthesis of Cinacalcet . Cinacalcet is a drug used to treat secondary hyperparathyroidism in patients undergoing dialysis for chronic kidney disease.
  • Hydrophobic Probe

    • Application Summary : A related compound, “trans-3,5-Bis(trifluoromethyl)cinnamic acid”, was employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .

Safety And Hazards

3-Fluoro-5-(trifluoromethyl)cinnamic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLIUNVQMPIFI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420682
Record name 3-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)cinnamic acid

CAS RN

575469-96-4
Record name 3-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 575469-96-4
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